(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid

Boronic acid acidity Diol recognition Suzuki coupling transmetalation

(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid (CAS 871332-78-4) is a trifunctional arylboronic acid building block bearing a boronic acid group at the 1-position, a nitro group at the 3-position, and a piperidine-1-carbonyl (amide) moiety at the 5-position of the phenyl ring. With a molecular formula of C₁₂H₁₅BN₂O₅ and molecular weight of 278.07 g·mol⁻¹, this compound is classified as an organoboron reagent suitable for Suzuki–Miyaura cross-coupling and is catalogued by several suppliers as a Protein Degrader Building Block.

Molecular Formula C12H15BN2O5
Molecular Weight 278.07 g/mol
CAS No. 871332-78-4
Cat. No. B1387173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid
CAS871332-78-4
Molecular FormulaC12H15BN2O5
Molecular Weight278.07 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2CCCCC2)(O)O
InChIInChI=1S/C12H15BN2O5/c16-12(14-4-2-1-3-5-14)9-6-10(13(17)18)8-11(7-9)15(19)20/h6-8,17-18H,1-5H2
InChIKeyLJDOEGHKIBCVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid (CAS 871332-78-4) – Key Differentiators for Scientific Sourcing


(3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid (CAS 871332-78-4) is a trifunctional arylboronic acid building block bearing a boronic acid group at the 1-position, a nitro group at the 3-position, and a piperidine-1-carbonyl (amide) moiety at the 5-position of the phenyl ring [1]. With a molecular formula of C₁₂H₁₅BN₂O₅ and molecular weight of 278.07 g·mol⁻¹, this compound is classified as an organoboron reagent suitable for Suzuki–Miyaura cross-coupling and is catalogued by several suppliers as a Protein Degrader Building Block [2]. Unlike simpler arylboronic acids, the simultaneous presence of an electron-withdrawing nitro group, a hydrogen bond-accepting amide carbonyl, and a Lewis acidic boronic acid creates a distinctive physicochemical profile that cannot be replicated by removing or replacing any single substituent .

Why Generic Substitution Is Not Advisable for (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid (871332-78-4)


The 3-nitro-5-(piperidine-1-carbonyl) substitution pattern on the phenylboronic acid scaffold is not electronically or sterically interchangeable with closely related analogs. Removal of the nitro group (e.g., 3-(piperidine-1-carbonyl)phenylboronic acid, CAS 850568-34-2) shifts the boronic acid pKa upward by approximately 1.6 log units and halves the topological polar surface area . Replacement of the piperidine amide with a smaller pyrrolidine ring (CAS 871332-81-9) alters both steric bulk and lipophilicity, while substituting nitro with chloro (CAS 957120-47-7) changes the electronic character from strongly electron-withdrawing by resonance to weakly electron-withdrawing by induction . Each of these changes propagates into Suzuki coupling transmetalation rates, diol-binding affinity in sensor or inhibitor contexts, and pharmacokinetic properties when the compound is incorporated into drug-like molecules [1]. Consequently, treating any in-class boronic acid as a drop-in replacement introduces quantifiable and potentially outcome-determining deviations in reactivity and molecular recognition.

Quantitative Differentiation Evidence for (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid (871332-78-4) vs. Closest Analogs


Boronic Acid pKa Lowered by ~1.6 Units via 3-Nitro Substitution vs. Non-Nitro Piperidine Analog

The boronic acid pKa of (3-nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid is 6.47 ± 0.10 (predicted) , which is 1.60 log units lower than that of its direct non-nitro analog 3-(piperidine-1-carbonyl)phenylboronic acid (CAS 850568-34-2), whose predicted pKa is 8.07 ± 0.10 . This pKa shift is driven by the electron-withdrawing meta-nitro group (Hammett σₘ = +0.71) and positions the target compound closer to physiological pH, enhancing its fraction of reactive boronate anion at pH 7.4 relative to the non-nitro comparator.

Boronic acid acidity Diol recognition Suzuki coupling transmetalation

Topological Polar Surface Area Nearly Doubled Relative to Non-Nitro Piperidine Analog

The topological polar surface area (TPSA) of (3-nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid is 106.59 Ų , compared to 60.77 Ų for 3-(piperidine-1-carbonyl)phenylboronic acid (CAS 850568-34-2) [1]. This 45.82 Ų increase (75% larger) is attributable to the nitro group contributing two additional strong hydrogen bond acceptors. The value of 106.59 Ų places the target compound near the upper boundary of Veber's rule for oral bioavailability (PSA < 140 Ų), whereas the non-nitro analog at 60.77 Ų occupies a markedly different permeability regime.

Membrane permeability Drug-likeness Polar surface area

Hydrogen Bond Acceptor Count Increased from 4 to 5 via Nitro Group Addition

According to PubChem computed descriptors, (3-nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid possesses 5 hydrogen bond acceptor (HBA) sites and 2 hydrogen bond donor (HBD) sites [1]. The non-nitro analog 3-(piperidine-1-carbonyl)phenylboronic acid (CAS 850568-34-2, molecular formula C₁₂H₁₆BNO₃) contains only 4 HBA sites (3 from boronic acid oxygens and the amide carbonyl; lacking the two nitro oxygens) and 2 HBD sites . The additional HBA capacity of the nitro group provides an extra interaction point for protein target engagement, diol sensor binding, or coordination chemistry.

Hydrogen bonding Target engagement Molecular recognition

Melting Point Elevated by ~30 °C vs. Non-Nitro Analog, Indicating Stronger Intermolecular Interactions

The reported melting point of (3-nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid is 180–184 °C [1], whereas the non-nitro analog 3-(piperidine-1-carbonyl)phenylboronic acid (CAS 850568-34-2) melts at 150–154 °C . This ~30 °C elevation is consistent with the introduction of the polar nitro group, which enhances dipole–dipole interactions and potential nitro–carbonyl or nitro–boronic acid hydrogen bonding in the solid state. The pyrrolidine analog (CAS 871332-81-9) shows a nearly identical melting point of 181–183 °C, indicating that the nitro group, rather than the amide ring size, is the dominant contributor to lattice energy [2].

Solid-state properties Crystallinity Formulation handling

Lipophilicity (LogP) Increased by ~0.43 Units vs. Non-Nitro Analog, Modulating Partitioning Behavior

The computed LogP of (3-nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid is 0.3618 , compared to –0.0696 for 3-(piperidine-1-carbonyl)phenylboronic acid (CAS 850568-34-2) [1]. This +0.43 LogP unit shift reflects the balance between the nitro group's polar character and its contribution to molecular polarizability. The positive LogP value indicates the target compound favors octanol over water, whereas the non-nitro analog slightly favors the aqueous phase.

Lipophilicity ADME LogP optimization

Catalogued as a Protein Degrader (PROTAC) Building Block – Distinct Application Niche vs. Generic Boronic Acid Intermediates

Multiple reputable suppliers, including Aladdin Scientific/CalpacLab, explicitly classify (3-nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid under the product family 'Protein Degrader Building Blocks' [1]. This classification reflects the compound's structural suitability for incorporation into proteolysis-targeting chimeras (PROTACs), where the boronic acid serves as a reversible covalent warhead for target protein engagement, the piperidine amide provides a vector for linker attachment, and the nitro group offers a spectroscopic handle or additional binding interactions [2]. In contrast, the non-nitro analog 3-(piperidine-1-carbonyl)phenylboronic acid is not explicitly catalogued in this product category by the same vendors, and 3-nitrophenylboronic acid lacks the amide vector required for PROTAC linker conjugation.

PROTAC Targeted protein degradation Building block

Recommended Application Scenarios for (3-Nitro-5-(piperidine-1-carbonyl)phenyl)boronic acid (871332-78-4) Based on Quantitative Differentiation Evidence


PROTAC and Targeted Protein Degradation Linker Chemistry

The compound's boronic acid group enables reversible covalent bonding with target protein diol or nucleophilic residues, while the piperidine amide carbonyl provides a stable conjugation point for E3 ligase ligand linkers. The nitro group offers a built-in spectroscopic probe (UV-Vis or IR) for reaction monitoring, and the higher TPSA (106.59 Ų) relative to non-nitro analogs can be leveraged to tune degrader permeability [1]. Researchers should prioritize this compound over 3-(piperidine-1-carbonyl)phenylboronic acid when both a covalent warhead and a detectable nitro handle are desired in the same building block.

Suzuki–Miyaura Cross-Coupling Where Boronic Acid Reactivity at Neutral pH Is Critical

With a predicted pKa of 6.47, the target compound exists in a higher fraction of the reactive boronate anion at pH 7.4 compared to the non-nitro analog (pKa 8.07). This can translate to faster transmetalation rates in aqueous or mixed aqueous-organic Suzuki coupling conditions, particularly for electron-deficient aryl halide partners . The nitro group's electron-withdrawing effect also retards protodeboronation, a common side reaction that compromises yield with electron-rich boronic acids [2].

Diol-Sensing and Boronate Affinity Chromatography at Physiological pH

Boronic acids with pKa values near or below physiological pH exhibit enhanced binding to cis-diol-containing biomolecules (e.g., glycoproteins, saccharides, RNA). The pKa of 6.47 positions this compound for stronger diol complexation at pH 7.4 than the non-nitro analog (pKa 8.07) or 3-nitrophenylboronic acid (pKa ~6.93–7.2) [3]. The additional hydrogen bond acceptor contributed by the nitro group may further stabilize the resulting boronate ester via secondary interactions.

Medicinal Chemistry Library Synthesis Requiring Orthogonal Functional Group Handles

The simultaneous presence of three chemically distinct functional groups – a boronic acid (Suzuki coupling handle), a tertiary amide (chemically stable, may participate in hydrogen bonding), and an aromatic nitro group (reducible to amine for further diversification) – makes this compound a versatile late-stage diversification intermediate. The nitro group can be selectively reduced (e.g., H₂/Pd-C or Fe/NH₄Cl) to generate the corresponding aniline without affecting the boronic acid or amide, enabling a three-step sequential elaboration strategy (Suzuki coupling → nitro reduction → amide/acylation) that is not accessible with the non-nitro or chloro analogs .

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